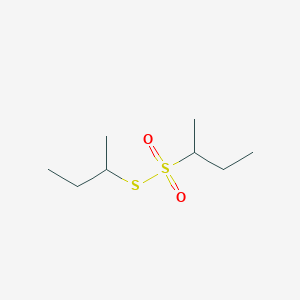
S-Butan-2-yl butane-2-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butan-2-yl butane-2-sulfonothioate: is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonothioate group attached to a butan-2-yl chain, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butan-2-yl butane-2-sulfonothioate typically involves the coupling of N-hydroxysulfonamides under blue light irradiation in the presence of ethanol as a solvent . This method is considered green and efficient, offering advantages such as short reaction times, cost-effectiveness, and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the sulfone-sulfur bond formation through sulfenylation of sodium sulfinates with disulfides in the presence of silver nitrate or halogen-based reagents .
Chemical Reactions Analysis
Types of Reactions: S-Butan-2-yl butane-2-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Butan-2-yl butane-2-sulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as an antimicrobial or antifungal agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in various manufacturing processes.
Mechanism of Action
The mechanism of action of S-Butan-2-yl butane-2-sulfonothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonothioate group acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This interaction can lead to the modulation of biochemical pathways, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- Butan-2-yl butane-2-sulfonate
- Butan-2-yl butane-2-sulfonamide
- Butan-2-yl butane-2-sulfonic acid
Uniqueness: S-Butan-2-yl butane-2-sulfonothioate stands out due to its sulfonothioate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry .
Properties
CAS No. |
59917-28-1 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-butan-2-ylsulfonylsulfanylbutane |
InChI |
InChI=1S/C8H18O2S2/c1-5-7(3)11-12(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
CTQOTTWSYUHNQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SS(=O)(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

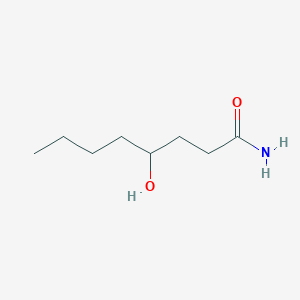

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

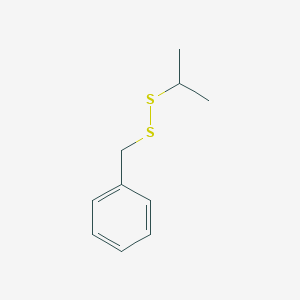
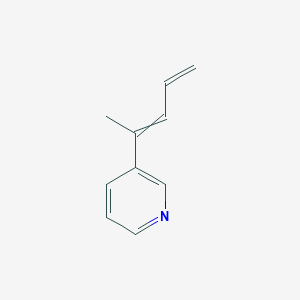
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
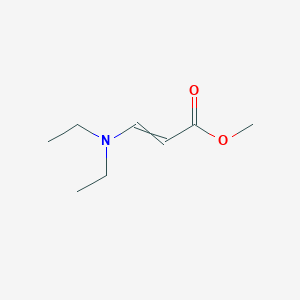

![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
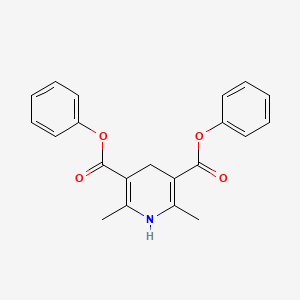
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
